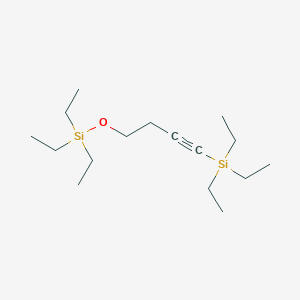
1-三乙基甲硅烷基-4-三乙基甲硅烷氧基-1-丁炔
描述
Synthesis Analysis
The synthesis of silyl-substituted compounds, including 1-Triethylsilyl-4-triethylsilyloxy-1-butyne, often involves the hydrosilylation of diynes. A study conducted by Walkowiak et al. (2019) presents an efficient method for the functionalization of 1,3-diynes by hydrosilylation with triethyl- or triphenylsilane catalyzed by Pt catalysts, leading to the selective formation of mono- or bis-silylated adducts with excellent yields (Walkowiak et al., 2019).
Molecular Structure Analysis
The molecular structure of silyl-substituted compounds like 1-Triethylsilyl-4-triethylsilyloxy-1-butyne has been elucidated through various spectroscopic and computational methods. Trætteberg et al. (2001) conducted a study using gas electron diffraction and ab initio calculations to analyze the molecular structure of a related compound, 1,4-bis(trimethylsilyl)-1,3-butadiyne, providing insights into the vibrational spectra and molecular geometry (Trætteberg et al., 2001).
Chemical Reactions and Properties
1-Triethylsilyl-4-triethylsilyloxy-1-butyne can participate in various chemical reactions, exploiting its silyl groups for further functionalization. Nugent et al. (2017) explored the palladium-catalyzed intramolecular Alder-ene reactions of O- and N-linked 1,6-enynes incorporating triethylsilyl capping groups, highlighting the versatility of silyl-substituted compounds in synthesizing cyclic compounds (Nugent et al., 2017).
Physical Properties Analysis
The physical properties of silyl-substituted compounds are significantly influenced by their molecular structure. Studies on polymers like poly[1-(trimethylsilyl)-1-propyne] have revealed their unique properties, such as extremely high gas permeability, which is attributed to their distinctive structure and molecular interactions (Nagai et al., 2001).
Chemical Properties Analysis
The chemical properties of 1-Triethylsilyl-4-triethylsilyloxy-1-butyne, including its reactivity and stability, are critical for its application in organic synthesis. The compound's silyl groups provide unique reactivity patterns that can be exploited in various chemical transformations, such as cross-coupling reactions, to synthesize complex molecules with high precision and efficiency (Williams & Shah, 2010).
科学研究应用
有机和有机金属结构的合成
- 1,4-双(三甲基甲硅烷基)丁-1,3-二炔是将丁二炔基序并入有机和有机金属结构中的关键构建块 (Bock & Low, 2017).
聚合研究
- 使用复分解催化剂合成了聚(3,3-二甲基-1-丁炔)和聚(1-三甲基甲硅烷基)-1-丙炔等非共轭聚合物,并对其进行了研究,有助于理解聚合过程中的分子量和单体转化率 (Kunzler & Percec, 1987).
用于功能化的氢化硅烷化反应
- 已经开发了用包括三乙基硅烷在内的三有机硅烷对 1,3-二炔进行 Pt 催化的氢化硅烷化,用于区域和立体选择性地合成硅烷基加合物,提供了一种对各种二炔进行功能化的方法 (Walkowiak et al., 2019).
气体分离膜开发
- 已经探索了纳米结构聚(4-甲基-2-戊炔)/二氧化硅杂化膜的开发,该膜在从永久性气体中分离烃方面有应用。这些研究涉及聚合物,如聚(1-三甲基甲硅烷基-1-丙炔) (He, Pinnau, & Morisato, 2002).
化学合成和反应研究
- 研究了 1-三甲基甲硅烷基 2-丁炔与羰基化合物反应合成 α-丙烯醇和氯代异戊二烯衍生物,展示了这些化合物的化学多功能性和反应性 (Pornet & Randrianoelina, 1981).
气体传输性质研究
- 研究通过聚(1-三甲基甲硅烷基-1-丙炔)的有机蒸气的传输性质,可以深入了解这些材料在气体分离技术中的渗透性和选择性特征 (Pinnau & Toy, 1996).
催化和氢化研究
- 研究在二氧化硅上的铜催化剂上对 C4-炔烃的选择性氢化,涉及 1-丁炔和 1,3-丁二烯等化合物,有助于理解催化和开发更有效的工业过程 (Koeppel et al., 1994).
安全和危害
属性
IUPAC Name |
triethyl(4-triethylsilylbut-3-ynoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OSi2/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6/h7-13,15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQSHASXNKNYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCO[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700211 | |
| Record name | [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Triethylsilyl-4-triethylsilyloxy-1-butyne | |
CAS RN |
160194-28-5 | |
| Record name | Triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160194-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl((4-(triethylsilyl)-3-butyn-1-yl)oxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

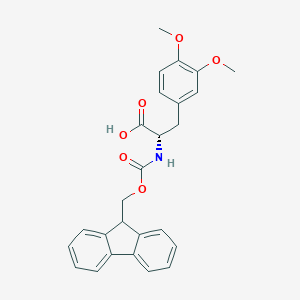
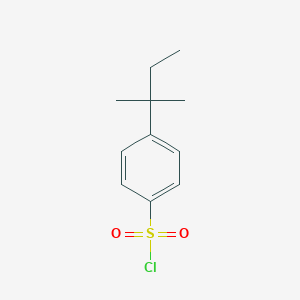

![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
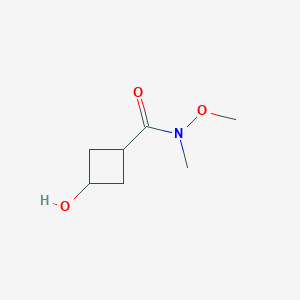

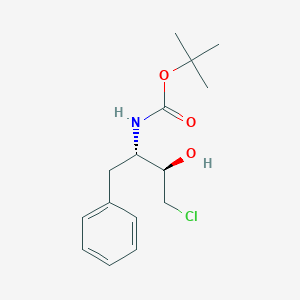
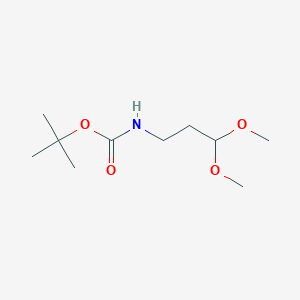

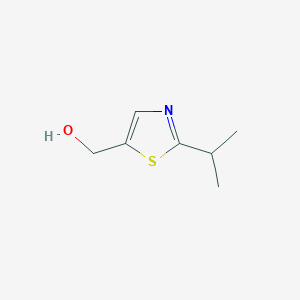
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)